N,N'-Dimethyl-N-cyanoacetylurea

Übersicht

Beschreibung

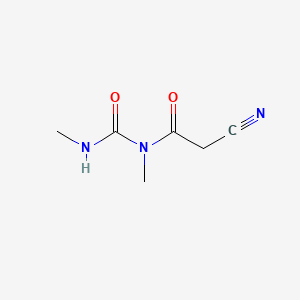

N,N’-Dimethyl-N-cyanoacetylurea: is a chemical compound with the molecular formula C₆H₉N₃O₂ . It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of both cyano and urea functional groups, which contribute to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-N-cyanoacetylurea can be synthesized through the reaction of cyanoacetic acid with N,N’-dimethylurea in the presence of acetic anhydride. The reaction typically occurs at temperatures ranging from 95 to 100°C with a mean residence time of 15 minutes . The process involves mixing cyanoacetic acid and N,N’-dimethylurea at room temperature without a solvent, followed by the addition of acetic anhydride .

Industrial Production Methods: On an industrial scale, the continuous production of N,N’-Dimethyl-N-cyanoacetylurea involves the same reactants and conditions as the laboratory synthesis. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Dimethyl-N-cyanoacetylurea undergoes various chemical reactions, including:

Condensation Reactions: The compound can participate in condensation reactions with amines to form heterocyclic compounds.

Substitution Reactions: The cyano group in N,N’-Dimethyl-N-cyanoacetylurea can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Condensation Reactions: Typically involve the use of amines and catalysts such as dimethylformamide and dicyclohexyl carbodiimide.

Substitution Reactions: Can be carried out using various nucleophiles in the presence of suitable solvents and catalysts.

Major Products:

Heterocyclic Compounds: Formed through condensation reactions with amines.

Substituted Derivatives: Resulting from substitution reactions involving the cyano group.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Separation Techniques

N,N'-Dimethyl-N-cyanoacetylurea can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific method utilizes a reverse phase HPLC approach with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities, making it valuable for pharmacokinetic studies .

Organic Synthesis

Heterocyclic Compounds

The compound serves as an important intermediate in the synthesis of heterocyclic compounds, particularly pyrimidines. Pyrimidines are crucial due to their presence in nucleic acids and various bioactive molecules. The condensation reaction involving this compound and other reagents can yield various substituted pyrimidines that exhibit biological activity .

Multicomponent Reactions (MCR)

this compound is also utilized in multicomponent reactions (MCR), where three or more reactants combine to form complex products. This synthetic methodology is efficient for generating diverse chemical libraries, particularly in drug discovery and development .

Pharmaceutical Applications

Drug Development

The compound has been explored for its potential in drug development, particularly as a scaffold for synthesizing new therapeutic agents. Its derivatives have shown promise in various pharmacological activities, including anti-tubercular effects . The ability to modify its structure allows researchers to tailor compounds for specific biological targets.

Preparation Methods

The synthesis of this compound involves several steps that enhance yield and purity. A notable method includes vacuum rectification of cyanoacetic acid followed by the addition of dimethyl urea and acetic anhydride under controlled temperatures. This process not only improves the yield but also alters the physical properties of the resulting product from a brownish-red liquid to a lighter shade, indicating higher purity .

Case Study 1: Synthesis of Pyrimidine Derivatives

In a study focusing on the synthesis of pyrimidine derivatives using this compound, researchers reported successful yields of over 80% when reacting with various aldehydes under reflux conditions. The resulting compounds exhibited significant biological activity, demonstrating the utility of this compound in medicinal chemistry .

Case Study 2: HPLC Analysis

A detailed analysis using HPLC showed that different formulations containing this compound could be separated effectively, allowing for the identification and quantification of impurities in pharmaceutical formulations. This method has been validated for routine quality control in pharmaceutical laboratories .

Wirkmechanismus

The mechanism of action of N,N’-Dimethyl-N-cyanoacetylurea involves its reactivity with nucleophiles and electrophiles due to the presence of cyano and urea functional groups. The compound can form stable intermediates that facilitate the formation of heterocyclic structures and other complex molecules. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reactants and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Cyanoacetylurea: Shares the cyano and urea functional groups but lacks the dimethyl substitution.

1,3-Dimethylcyanoacetylurea: Similar structure but with different substitution patterns.

Uniqueness: N,N’-Dimethyl-N-cyanoacetylurea is unique due to its specific substitution pattern, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and form diverse products sets it apart from other similar compounds.

Biologische Aktivität

N,N'-Dimethyl-N-cyanoacetylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications, supported by data tables and relevant case studies.

1. Synthesis of this compound

The compound can be synthesized through the condensation reaction of cyanoacetic acid with N,N'-dimethylurea. This reaction typically involves the use of a catalyst, such as sodium or potassium alkoxides, to facilitate the formation of the desired product. The overall reaction can be summarized as follows:

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The disc diffusion method was employed to assess its antibacterial activity, yielding inhibition zones comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 12 | 15 (Amoxicillin) |

| S. aureus | 14 | 18 (Penicillin) |

The compound also demonstrated antifungal activity against strains such as Candida albicans and Aspergillus flavus, with inhibition zones indicating moderate efficacy compared to established antifungal agents like Amphotericin B .

2.2 Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have reported varying degrees of cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (Panc-1). The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of active caspases.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| Panc-1 | 10 | Caspase activation |

The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent .

Case Study 1: Antimicrobial Evaluation

A study conducted by Hayam et al. synthesized various derivatives using this compound as a precursor. The derivatives were tested for their antimicrobial activities against several pathogens, revealing that modifications to the structure could enhance efficacy significantly .

Case Study 2: Anticancer Activity

In another study, compounds derived from this compound were tested for their antiproliferative effects on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values below 10 μM, suggesting potent anticancer properties .

Eigenschaften

IUPAC Name |

2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-8-6(11)9(2)5(10)3-4-7/h3H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEIAMRYPAJZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068189 | |

| Record name | N,N'-Dimethyl-N-cyanoacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39615-79-7 | |

| Record name | N-(Cyanoacetyl)-N,N′-dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39615-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-cyano-N-methyl-N-((methylamino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039615797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-cyano-N-methyl-N-[(methylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dimethyl-N-cyanoacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.